t-Bu-X-Phos precatalyst
Description
Significance of Phosphine (B1218219) Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Phosphine ligands are of paramount importance in palladium-catalyzed cross-coupling reactions, serving as a cornerstone for the assembly of complex organic molecules. sigmaaldrich.com These ligands coordinate to the palladium center, influencing its electronic and steric properties, which in turn dictates the efficiency and selectivity of the catalytic cycle. sigmaaldrich.comscispace.com
The primary roles of phosphine ligands include:
Stabilization of the Metal Center: They stabilize the palladium species, preventing decomposition and precipitation of palladium black.
Modulation of Reactivity: By tuning the electronic and steric nature of the phosphine, the rates of key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be significantly enhanced. scispace.com
Expansion of Substrate Scope: The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of cross-coupling reactions to include historically challenging substrates like aryl chlorides and sterically hindered starting materials. scispace.comresearchgate.net
Initially, simple triarylphosphines such as triphenylphosphine (B44618) (PPh3) were commonly used. sigmaaldrich.comscispace.com However, the quest for more active and general catalysts led to the design of sophisticated phosphine ligands, such as the dialkylbiarylphosphines developed by the Buchwald group. scispace.com These ligands, characterized by their bulk and electron-donating ability, facilitate the formation of highly active, low-coordinate L1Pd(0) species, which are now understood to be the key catalytic intermediates. nih.govacs.org The ability to tailor the ligand structure allows for the optimization of catalysts for specific applications, a crucial aspect of modern synthetic chemistry. gessnergroup.com
Evolution of Buchwald Precatalyst Generations (G1, G2, G3, G4, G6)
The development of Buchwald precatalysts has progressed through several generations, each designed to improve upon the last in terms of stability, ease of activation, and scope of application. sigmaaldrich.com These precatalysts are designed to be air- and moisture-stable, providing a convenient and reliable source of the active L-Pd(0) catalyst in situ. nih.govsigmaaldrich.com
| Generation | Key Features & Improvements | Activation Conditions | Byproduct of Activation |
| G1 | Utilized a phenethylamine-based backbone. Required strong bases for activation. | Strong base (e.g., NaOtBu) | Indoline |
| G2 | Incorporated a biphenyl-based backbone, allowing for activation with weaker bases at room temperature. sigmaaldrich.com | Weaker bases (e.g., carbonates, phosphates) at room temperature. sigmaaldrich.com | Carbazole (B46965) |
| G3 | Replaced the chloride ligand with a non-coordinating methanesulfonate (B1217627) (OMs) anion, accommodating bulkier ligands and enhancing solubility and stability. sigmaaldrich.comsigmaaldrich.com | Mild bases at room temperature. | Carbazole |
| G4 | Modified the G3 structure by methylating the amino group of the biphenyl (B1667301) backbone to produce a less inhibitory byproduct. sigmaaldrich.com | Mild bases at room temperature. | N-methylcarbazole |
| G6 | Classified as oxidative addition complexes (OACs), they offer base-free activation and avoid the formation of carbazole byproducts. sigmaaldrich.com | Base-free activation. sigmaaldrich.com | Innocuous byproducts |
The progression from G1 to G6 reflects a continuous effort to create more user-friendly and efficient catalytic systems. The G3 and G4 generations, in particular, demonstrated broad utility and high stability, allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.com The G6 precatalysts represent a further leap, offering a more direct entry into the catalytic cycle. sigmaaldrich.comsinocompound.com
Historical Context of t-Bu-X-Phos Precatalyst Development
The development of the t-Bu-X-Phos ligand and its corresponding precatalysts is rooted in the broader effort to create more active and general catalysts for cross-coupling reactions. The Buchwald group's research into dialkylbiarylphosphine ligands revealed that bulky and electron-rich phosphines could dramatically improve the rates of both oxidative addition and reductive elimination. scispace.com
The t-Bu-X-Phos ligand (2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) was designed to be particularly bulky and electron-rich. This design was a strategic move to facilitate challenging coupling reactions, especially those involving sterically demanding substrates or less reactive aryl chlorides. The success of this ligand led to its incorporation into the evolving framework of Buchwald precatalysts.
The creation of the t-Bu-X-Phos G3 precatalyst was a significant milestone. The G3 platform, with its methanesulfonate ligand, was capable of accommodating very bulky phosphines like t-Bu-X-Phos, something that was a limitation in earlier generations. acs.org This combination of a highly effective ligand with a stable and easily activated precatalyst platform resulted in a powerful catalytic system with broad applicability. sigmaaldrich.com
Overview of Research Trajectories for this compound Systems
Research involving the this compound has demonstrated its exceptional utility across a wide range of palladium-catalyzed cross-coupling reactions. Its high reactivity and stability have made it a go-to catalyst for many challenging transformations.
Key Application Areas:
Buchwald-Hartwig Amination: The this compound is highly effective for the formation of C-N bonds, coupling a wide variety of amines and aryl halides. sigmaaldrich.comnih.gov It has been shown to be a general ligand for the coupling of primary amines. researchgate.net
Suzuki-Miyaura Coupling: This precatalyst is used for C-C bond formation, including reactions with unstable boronic acids and sterically hindered substrates. sigmaaldrich.comnih.gov
Other Cross-Coupling Reactions: The t-Bu-X-Phos G3 precatalyst has proven effective in a variety of other named reactions, showcasing its versatility. sigmaaldrich.com
| Reaction Type | Efficacy of t-Bu-X-Phos G3 Precatalyst |
| Heck Reaction | Effective sigmaaldrich.com |
| Hiyama Coupling | Effective sigmaaldrich.com |
| Negishi Coupling | Effective sigmaaldrich.com |
| Sonogashira Coupling | Effective sigmaaldrich.com |
| Stille Coupling | Effective sigmaaldrich.com |
The research trajectory continues to explore the boundaries of what is possible with this catalytic system. For instance, it has been successfully employed in aqueous media, expanding its utility in more environmentally benign solvent systems. researchgate.net Furthermore, it has been identified as a highly active catalyst in high-throughput screening for various C-N and C-O coupling reactions, cementing its status as a versatile and powerful tool in modern organic synthesis. chemrxiv.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C37H55ClNPPd |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
InChI Key |
GITFHTZGVMIBGS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origin of Product |
United States |
Ligand Design and Electronic/steric Modulation of T Bu X Phos
Structural Features of the t-Bu-X-Phos Ligand
The t-Bu-X-Phos ligand, formally known as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, is a member of the well-established Buchwald family of biaryl monophosphine ligands. chemimpex.com Its architecture is characterized by a unique combination of bulky substituents strategically positioned on a biphenyl (B1667301) scaffold. This sophisticated design is pivotal in creating a highly active and stable catalytic system.
Di-tert-butylphosphine (B3029888) Moiety and Biphenyl Backbone
At the heart of the t-Bu-X-Phos ligand lies a di-tert-butylphosphine group attached to one of the phenyl rings of a biphenyl backbone. The biphenyl scaffold provides a rigid and defined framework, orienting the phosphine (B1218219) group in a specific spatial arrangement relative to the metal center it coordinates. The phosphorus atom, with its lone pair of electrons, serves as the primary coordination site to the metal. The two tert-butyl groups directly attached to the phosphorus atom are a key feature, contributing significantly to the ligand's steric bulk and electron-donating properties. sigmaaldrich.com
Ortho-Isopropyl Substituents and Steric Hindrance
Further enhancing the steric congestion around the metal center are the three isopropyl groups situated at the 2', 4', and 6' positions of the second phenyl ring. The ortho-isopropyl groups are particularly influential, creating a "pocket" around the metal's coordination sphere. This steric shielding is crucial for promoting the formation of monoligated, highly reactive L1Pd(0) species, which are often the active catalysts in cross-coupling reactions. The bulky nature of these substituents helps to prevent ligand dimerization and other deactivating pathways, thereby increasing the catalyst's stability and turnover number. sigmaaldrich.com
Electronic Properties and Their Influence on Catalytic Performance
The t-Bu-X-Phos ligand is classified as an electron-rich phosphine. This characteristic is primarily due to the strong sigma-donating ability of the di-tert-butylphosphine moiety. smolecule.com The alkyl groups on the phosphorus atom increase its electron density, which in turn enhances the electron donation to the coordinated metal center.
Steric Parameters (e.g., %Vbur) and Impact on Coordination Sphere
To quantify the steric influence of phosphine ligands, the concept of "percent buried volume" (%Vbur) has emerged as a more accurate and descriptive parameter than the traditional Tolman cone angle. ucla.edursc.org The %Vbur represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.
The significant steric hindrance imparted by the tert-butyl and isopropyl groups in t-Bu-X-Phos results in a large percent buried volume. This substantial steric footprint is instrumental in controlling the coordination number of the metal center, favoring the formation of the highly reactive monoligated species. By preventing the coordination of a second ligand, the bulky nature of t-Bu-X-Phos creates a vacant coordination site necessary for substrate binding and subsequent catalytic transformations.
Interactive Table: Steric and Electronic Parameters of Selected Phosphine Ligands
| Ligand | %Vbur | Tolman Cone Angle (θ) [°] |
|---|---|---|
| t-Bu-X-Phos | 32.6 | 252 |
| XPhos | 39.2 | 264 |
| BrettPhos | 32.7 | 327 |
| RuPhos | 37.4 | 374 |
| SPhos | 39.2 | 317 |
| JohnPhos | 29.6 | 217 |
| P(tBu)₃ | 36.3 | 182 |
Note: %Vbur and Tolman Cone Angle values can vary slightly depending on the calculation method and the specific metal complex considered. The values presented here are representative examples found in the literature for comparative purposes.
Comparative Analysis with Related Biaryl Phosphine Ligands
The effectiveness of t-Bu-X-Phos can be better understood through a comparative analysis with other prominent biaryl phosphine ligands.
XPhos, BrettPhos, RuPhos, SPhos, JohnPhos, and P(tBu)₃
XPhos : Structurally similar to t-Bu-X-Phos, XPhos features dicyclohexylphosphine (B1630591) instead of di-tert-butylphosphine. This seemingly small change can influence the ligand's steric and electronic profile, leading to differences in catalytic activity for specific applications. sigmaaldrich.com
BrettPhos : This ligand incorporates a phosphine on a biphenyl backbone with different substitution patterns, leading to a distinct steric environment compared to t-Bu-X-Phos. DFT studies have shown that for the Pd-BrettPhos catalytic system, oxidative addition is often the rate-limiting step, in contrast to other systems. acs.orgnih.gov
RuPhos : RuPhos is another widely used biaryl phosphine ligand with its own unique substitution pattern that modulates its steric and electronic properties. Computational studies have indicated that for the Pd-RuPhos system, reductive elimination is typically the rate-limiting step. acs.orgnih.gov
SPhos : SPhos is characterized by a dicyclohexylphosphino group and methoxy (B1213986) substituents on the biphenyl backbone, which alter both its steric bulk and electronic donating ability compared to the isopropyl groups in t-Bu-X-Phos.
JohnPhos : JohnPhos is a less sterically hindered biaryl phosphine ligand compared to t-Bu-X-Phos, lacking the bulky substituents on the second phenyl ring. This results in a smaller percent buried volume and can lead to different reactivity profiles. acs.orgresearchgate.net
P(tBu)₃ : Tri-tert-butylphosphine (B79228) is a simple, non-biaryl phosphine ligand that is known for its strong electron-donating character and significant steric bulk. However, its conformational flexibility is different from the more rigid scaffold of the biaryl phosphines, which can impact catalyst stability and selectivity. berkeley.edu
The subtle yet significant variations in the architecture of these ligands lead to a diverse range of catalytic activities, allowing chemists to select the optimal ligand for a specific chemical transformation. The design of t-Bu-X-Phos, with its carefully tuned balance of steric and electronic properties, has established it as a highly versatile and effective ligand in the palladium-catalyzed cross-coupling toolbox.
Analogous Ligand Architectures and Structure-Reactivity Relationships
The effectiveness of t-Bu-X-Phos can be better understood by comparing it with other members of the Buchwald ligand family, such as XPhos, SPhos, and JohnPhos. wikipedia.org These ligands share the general dialkylbiaryl phosphine framework but differ in the substituents on the phosphorus atom and the biaryl backbone. These subtle structural modifications lead to significant differences in their steric and electronic profiles, which in turn dictate their reactivity and suitability for specific catalytic applications. nih.govacs.org
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a close analog of t-Bu-X-Phos, with cyclohexyl groups replacing the tert-butyl groups on the phosphorus atom. While still bulky, the cyclohexyl groups are generally considered slightly less sterically demanding than tert-butyl groups. This can influence the stability of the catalytic complex and its activity with different substrates.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) features cyclohexyl groups on the phosphorus but has methoxy substituents on the second aryl ring instead of isopropyl groups. The methoxy groups alter the electronic properties of the ligand, making it more electron-rich, which can be advantageous for certain coupling reactions.
The structure-reactivity relationships (SRRs) among these ligands are a subject of extensive research. For instance, studies on nickel-catalyzed cross-couplings have demonstrated that ligands with t-butyl groups on the phosphorus, such as JohnPhos, can sometimes impede catalytic activity compared to analogs with smaller alkyl groups, depending on the specific reaction. escholarship.org This is often attributed to the fine balance required between steric bulk to promote monoligation and allowing sufficient space for substrate coordination.
A comparative analysis of these ligands in various cross-coupling reactions reveals that no single ligand is universally superior. The choice of ligand is highly dependent on the specific substrates and reaction conditions. For example, the enhanced steric bulk of t-Bu-X-Phos has been shown to be particularly effective for challenging couplings involving sterically hindered substrates or for promoting reactions at lower catalyst loadings. chemicalforums.com
The following table provides a comparative overview of the structural features and steric parameters of t-Bu-X-Phos and its common analogs.
| Ligand | P-Substituents | Biaryl Substituents | Cone Angle (θ) | % Buried Volume (%Vbur) |
| t-Bu-X-Phos | tert-Butyl | 2',4',6'-Triisopropyl | High | High |
| XPhos | Cyclohexyl | 2',4',6'-Triisopropyl | High | High |
| SPhos | Cyclohexyl | 2',6'-Dimethoxy | High | High |
| JohnPhos | tert-Butyl | None | Medium-High | Medium-High |
Note: Specific numerical values for cone angle and % buried volume can vary depending on the calculation method and the specific metal complex considered.
Precatalyst Synthesis and Structural Characterization Methodologies
Synthetic Pathways for t-Bu-X-Phos Precatalyst Generations
The synthesis of t-Bu-X-Phos precatalysts has evolved through several generations, each aiming to improve stability, activity, and ease of handling. The following subsections provide a detailed overview of the synthetic protocols for the third-generation (G3), first-generation (G1), sixth-generation (G6), and indenyl-supported t-Bu-X-Phos precatalysts.
The third-generation Buchwald precatalysts are characterized by a 2-aminobiphenyl (B1664054) palladacycle core with a non-coordinating methanesulfonate (B1217627) (mesylate) anion. nih.gov This design enhances solubility in a wide range of organic solvents and allows for the accommodation of very bulky ligands like t-Bu-X-Phos. uvic.casigmaaldrich.com The synthesis of the t-Bu-X-Phos G3 precatalyst is a multi-step process that begins with the formation of a key intermediate. nih.govmit.edu
The initial step in the synthesis of G3 precatalysts is the formation of the 2-ammoniumbiphenyl mesylate salt. nih.govmit.edu This is achieved through the reaction of commercially available 2-aminobiphenyl with methanesulfonic acid. nih.govmit.edu This acid-base reaction quantitatively yields the ammonium (B1175870) salt, which serves as a stable precursor for the subsequent palladation step. nih.gov
Table 1: Synthesis of 2-Ammoniumbiphenyl Mesylate Intermediate
| Reactants | Reagents | Product |
| 2-Aminobiphenyl | Methanesulfonic Acid | 2-Ammoniumbiphenyl Mesylate |
The second step involves the cyclopalladation of the 2-ammoniumbiphenyl mesylate. This is accomplished by reacting the mesylate salt with palladium acetate (B1210297). nih.govmit.edu The reaction leads to the formation of a dimeric palladacycle, [Pd(ABP)(OMs)]₂, where ABP represents the C-deprotonated 2-aminobiphenyl ligand. mit.edu This dimer is a key intermediate that can be synthesized on a large scale and isolated in high yield. nih.gov
Table 2: Formation of Palladacycle Dimer
| Reactants | Product |
| 2-Ammoniumbiphenyl Mesylate, Palladium Acetate | [Pd(ABP)(OMs)]₂ |
The final step in the synthesis of the t-Bu-X-Phos G3 precatalyst is the reaction of the palladacycle dimer with the t-Bu-X-Phos ligand. nih.govmit.edu The dimeric complex is treated with two equivalents of the bulky t-Bu-X-Phos ligand in a suitable solvent, such as dichloromethane (B109758) or chloroform. This ligand substitution reaction proceeds smoothly at room temperature to afford the desired monomeric (t-Bu-X-Phos)Pd(2-aminobiphenyl)OMs precatalyst in high yield. The use of chlorinated solvents was found to be crucial for the successful incorporation of extremely bulky di-tert-butylphosphino biaryl ligands like t-Bu-X-Phos.
Table 3: Ligand Substitution to Form t-Bu-X-Phos G3 Precatalyst
| Reactants | Solvent | Product |
| [Pd(ABP)(OMs)]₂ , t-Bu-X-Phos | Dichloromethane or Chloroform | (t-Bu-X-Phos)Pd(2-aminobiphenyl)OMs |
First-Generation (G1) Precatalysts: The first-generation Buchwald precatalysts feature a phenethylamine-derived scaffold. uvic.ca The synthesis of the t-Bu-X-Phos G1 precatalyst involves the reaction of a palladium precursor with the t-Bu-X-Phos ligand and 2-methylphenethylamine. The activation of these precatalysts to the active Pd(0) species is typically achieved with an amide base below room temperature, an alkoxide base at room temperature, or a carbonate base at elevated temperatures. uvic.ca
Sixth-Generation (G6) Precatalysts: The G6 precatalysts are oxidative addition complexes (OACs) of the general formula (L)Pd(Ar)X, where L is the phosphine (B1218219) ligand, Ar is an aryl group, and X is a halide or triflate. These precatalysts are advantageous as they are "on-cycle" intermediates in many cross-coupling reactions and their activation does not require a base, generating innocuous byproducts. The synthesis of a t-Bu-X-Phos G6 precatalyst is a single-step process performed at room temperature. It involves the reaction of the t-Bu-X-Phos ligand, an aryl halide (or triflate), and a Pd(0) source, such as (cod)Pd(CH₂TMS)₂, in a non-polar solvent like pentane. nih.gov The desired OAC precatalyst precipitates from the reaction mixture and can be isolated in moderate to good yields. nih.gov This method avoids the multi-step synthesis required for palladacycle-based precatalysts and is particularly useful for incorporating extremely bulky ligands that are difficult to accommodate in palladacycle scaffolds. nih.gov
Table 4: Comparison of G1 and G6 Precatalyst Synthesis
| Precatalyst Generation | General Structure | Synthetic Approach | Key Features |
| G1 | (t-Bu-X-Phos)Pd(phenethylamine)Cl | Reaction of Pd precursor, t-Bu-X-Phos, and 2-methylphenethylamine. | Phenethylamine scaffold; requires base for activation. |
| G6 | (t-Bu-X-Phos)Pd(Ar)X | One-step reaction of t-Bu-X-Phos, aryl halide, and Pd(0) source. | Oxidative addition complex; base-free activation. |
An alternative to the aminobiphenyl scaffold is the use of indenyl ligands to support the palladium center. The Hazari group has developed a versatile precatalyst system based on a [Pd(1-tBu-Indenyl)Cl]₂ dimer. This air- and moisture-stable precursor rapidly reacts with a variety of phosphine ligands, including t-Bu-X-Phos, to generate the corresponding monomeric precatalysts, (t-Bu-Indenyl)Pd(t-Bu-X-Phos)Cl. The synthesis can be performed by either isolating the ligated complex or by generating it in situ, which is advantageous for rapid ligand screening. A key advantage of this system is that it prevents the formation of inactive dimeric Pd(I) species during catalysis, leading to a highly active catalyst system under mild conditions.
Table 5: Synthesis of Indenyl-Supported this compound
| Precursor | Ligand | Product |
| [Pd(1-tBu-Indenyl)Cl]₂ | t-Bu-X-Phos | (t-Bu-Indenyl)Pd(t-Bu-X-Phos)Cl |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| t-Bu-X-Phos | 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl |
| [Pd(ABP)(OMs)]₂ | Di(methanesulfonato)-bis(2'-amino-1,1'-biphenyl-2-yl)dipalladium(II) |
| (t-Bu-X-Phos)Pd(2-aminobiphenyl)OMs | Methanesulfonato(2-di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) |
| (cod)Pd(CH₂TMS)₂ | (1,5-Cyclooctadiene)bis(trimethylsilylmethyl)palladium(II) |
| [Pd(1-tBu-Indenyl)Cl]₂ | Chloro(1-tert-butylindenyl)palladium(II) dimer |
| (t-Bu-Indenyl)Pd(t-Bu-X-Phos)Cl | Chloro(1-tert-butylindenyl)(2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)palladium(II) |
Third-Generation (G3) Buchwald Precatalysts Synthesis Protocols
Purification and Isolation Techniques
The purification and isolation of t-Bu-X-Phos precatalysts are critical steps in their synthesis to ensure high purity and catalytic activity. Following the synthetic procedure, the crude product is typically isolated from the reaction mixture through filtration. The resulting solid is then washed with a suitable solvent to remove unreacted starting materials and soluble impurities.
A common technique involves washing the filtered product with a non-polar solvent in which the precatalyst has limited solubility, such as n-hexane or diethyl ether. This process effectively removes byproducts without significant loss of the desired compound. In some published procedures, the residue is specifically treated with a solution of triethylamine (B128534) salt in n-hexane, followed by filtration to isolate the solid precatalyst.
Drying the isolated solid under vacuum is the final step to remove any residual solvent. It is important to note that while common purification methods like recrystallization are often employed for coordination compounds, they have been found to be less effective for this family of precatalysts. This is attributed to their sensitivity to air and heat, which can lead to the formation of new impurities during the process. Therefore, careful washing and drying are the preferred methods for obtaining the this compound in a sufficiently pure form for research applications.
Stability and Handling Characteristics Relevant to Research Applications
The stability and handling characteristics of the this compound are key factors contributing to its widespread use in research. Its robust nature allows for easier handling and storage compared to more sensitive catalytic systems.
One of the significant advantages of the this compound is its notable stability in the presence of air and moisture. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk This characteristic simplifies its handling, as it does not strictly require the use of a glovebox for all manipulations, although storage under an inert atmosphere (nitrogen or argon) is recommended for long-term preservation of its catalytic activity. While the precatalyst itself is stable, it is important to note that once activated by a base under reaction conditions, the resulting active catalytic species becomes sensitive to air. sigmaaldrich.com
The this compound exhibits good thermal stability, a crucial property for its application in reactions that may require elevated temperatures. The melting point of the compound is reported to be in the range of 130-140 °C. Some sources indicate a decomposition temperature of 146-151 °C. This thermal robustness ensures that the precatalyst maintains its structural integrity and catalytic potential over a range of reaction temperatures.
| Property | Temperature (°C) |
|---|---|
| Melting Point | 130-140 |
| Decomposition Temperature | 146-151 |
The this compound is highly soluble in a wide array of common organic solvents, which is advantageous for its use in various reaction media. chemicalbook.comscientificlabs.co.uk Its solubility has been noted in solvents such as tetrahydrofuran (B95107) (THF) and chloroform. This high solubility facilitates the homogeneous distribution of the catalyst in the reaction mixture, which is essential for efficient catalysis.
Furthermore, solutions of the this compound exhibit a long lifetime, indicating good stability in the dissolved state. chemicalbook.comscientificlabs.co.uk This allows for the preparation of stock solutions for use in multiple reactions over a period of time without significant degradation of the precatalyst. For instance, its stability in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has been noted during NMR spectroscopic studies.
| Solvent | Solubility |
|---|---|
| Tetrahydrofuran (THF) | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Catalytic Applications and Reaction Scope of T Bu X Phos Precatalyst Systems
Carbon-Carbon (C-C) Bond Formation Reactions
t-Bu-XPhos precatalyst systems are highly effective in mediating a variety of C-C bond-forming reactions, which are fundamental transformations in modern organic synthesis, from pharmaceuticals to materials science.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures. Precatalysts incorporating ligands from the Buchwald family, such as t-Bu-XPhos, are designed to overcome challenges associated with unreactive substrates, sterically hindered partners, and sensitive functional groups. researchgate.net While detailed substrate scope studies often feature the closely related XPhos ligand, t-Bu-XPhos-based precatalysts are also utilized for these transformations due to the shared structural features of the ligand class. organic-chemistry.orgsigmaaldrich.com
Precatalyst systems with biaryl phosphine (B1218219) ligands demonstrate broad applicability in coupling various aryl and vinyl electrophiles. While extensive data is published for the closely related XPhos precatalyst, PdCl₂(XPhos)₂, these results are illustrative of the capabilities of this catalyst class. The system is effective for the coupling of challenging aryl tosylates and a range of aryl halides with arylboronic acids. researchgate.netsigmaaldrich.com Research has shown that a variety of functional groups are well-tolerated under the reaction conditions, including those that can be sensitive or coordinating, such as free hydroxyl (-OH) and amine (-NH₂) groups. researchgate.netsigmaaldrich.com
The following table, adapted from studies on the related PdCl₂(XPhos)₂ precatalyst, showcases the typical scope for the Suzuki-Miyaura coupling of aryl sulfonates and halides, demonstrating the potential utility of t-Bu-XPhos systems in similar transformations. researchgate.net
| Entry | Aryl Electrophile | Boronic Acid | Product | Yield (%) |
| 1 | 4-Tolyl tosylate | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 81 |
| 2 | 4-Methoxyphenyl tosylate | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 79 |
| 3 | 4-Chlorophenyl tosylate | Phenylboronic acid | 4-Chloro-1,1'-biphenyl | 88 |
| 4 | Naphthalen-2-yl tosylate | (4-Methoxyphenyl)boronic acid | 2-(4-Methoxyphenyl)naphthalene | 85 |
| 5 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 91 |
| 6 | 4-Iodobenzonitrile | (4-(tert-Butyl)phenyl)boronic acid | 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonitrile | 99 |
| 7 | (E)-1-Tosyl-1-propene | Phenylboronic acid | (E)-1-Phenyl-1-propene | 71 |
Data derived from studies using the PdCl₂(XPhos)₂ precatalyst, illustrating the general scope for this class of ligands. researchgate.net
The coupling of heteroaromatic compounds and arenes with varied electronic properties presents a significant challenge in Suzuki-Miyaura reactions due to issues like catalyst inhibition by Lewis basic heterocycles or slow oxidative addition/transmetalation steps. berkeley.edu Bulky, electron-rich ligands like t-Bu-XPhos are specifically designed to accelerate these key catalytic steps, thereby expanding the reaction scope. sigmaaldrich.com Precatalysts based on the related XPhos ligand have proven highly effective for the coupling of challenging, unstable boronic acids, such as those derived from furan, thiophene, and pyrrole, with a wide range of (hetero)aryl chlorides, bromides, and triflates. sigmaaldrich.comberkeley.edu These reactions can often be conducted at room temperature or slightly elevated temperatures with short reaction times, which is crucial for preventing the decomposition of the boronic acid coupling partner. sigmaaldrich.com The rapid generation of the active Pd(0) species from the precatalyst is key to this success. sigmaaldrich.com
The synthesis of tetra-ortho-substituted biaryls is a particularly formidable challenge in cross-coupling chemistry due to severe steric hindrance around the coupling centers, which impedes both the oxidative addition and reductive elimination steps of the catalytic cycle. While ligands from the Buchwald family are designed to facilitate reactions with sterically demanding substrates, specific reports detailing the successful application of t-Bu-XPhos precatalysts for the routine formation of tetra-ortho-substituted biaryls are not prominently available in the reviewed literature. This transformation remains a specialized area often requiring specifically tailored catalytic systems.
Potassium alkyltrifluoroborate salts are valuable coupling partners in Suzuki-Miyaura reactions as they are stable, crystalline solids that serve as effective sources of sp³-hybridized nucleophiles. While the cross-coupling of these reagents is a significant area of research, specific studies and data tables detailing the use of t-Bu-XPhos precatalysts for the coupling of alkyltrifluoroboronate salts were not identified in the reviewed literature. These reactions often require specific conditions or dual catalytic systems to proceed efficiently.
While the Buchwald-Hartwig reaction is most famous for C-N and C-O bond formation, the underlying principles have been extended to the formation of C-C bonds, most notably in the α-arylation of carbonyl compounds. researchgate.netnih.gov This reaction involves the coupling of an aryl halide or pseudohalide with a ketone, ester, or other carbonyl compound enolate to form a new C(sp²)-C(sp³) bond. nih.gov
Research has demonstrated that t-Bu-XPhos-ligated palladium precatalysts are exceptionally effective for the selective monoarylation of acetate (B1210297) esters. organic-chemistry.orgnih.gov The use of a well-defined precatalyst bearing the bulky t-Bu-XPhos ligand is crucial for preventing undesired bisarylation products and allows the reactions to proceed under very mild conditions, often at room temperature. nih.gov This method is highly efficient for coupling a variety of aryl and heteroaryl chlorides directly with tert-butyl acetate. nih.gov
The following table presents the substrate scope for the monoarylation of tert-butyl acetate with various aryl chlorides, catalyzed by a t-Bu-XPhos precatalyst system. nih.gov
| Entry | Aryl Chloride | Product | Time (min) | Yield (%) |
| 1 | 4-Chloroanisole | tert-Butyl 2-(4-methoxyphenyl)acetate | 10 | 95 |
| 2 | 4-Chlorotoluene | tert-Butyl 2-(p-tolyl)acetate | 10 | 92 |
| 3 | Chlorobenzene | tert-Butyl 2-phenylacetate | 10 | 91 |
| 4 | 4-Chlorobenzotrifluoride | tert-Butyl 2-(4-(trifluoromethyl)phenyl)acetate | 10 | 96 |
| 5 | 1-Chloro-4-(tert-butyl)benzene | tert-Butyl 2-(4-(tert-butyl)phenyl)acetate | 10 | 95 |
| 6 | 2-Chlorotoluene | tert-Butyl 2-(o-tolyl)acetate | 20 | 93 |
| 7 | 2-Chloropyridine | tert-Butyl 2-(pyridin-2-yl)acetate | 30 | 81 |
| 8 | 3-Chloropyridine | tert-Butyl 2-(pyridin-3-yl)acetate | 30 | 85 |
| 9 | 1-Chloronaphthalene | tert-Butyl 2-(naphthalen-1-yl)acetate | 120 | 89 |
Reactions performed at room temperature using 1 mol% of the t-Bu-XPhos precatalyst and LHMDS as the base. nih.gov
Heck Reactions
The Mizoroki-Heck reaction is a fundamental carbon-carbon bond-forming reaction that couples alkenes with aryl or vinyl halides. Catalyst systems incorporating bulky, electron-rich trialkylphosphines have proven effective for Heck couplings involving challenging substrates like aryl chlorides. nih.gov The t-Bu-X-Phos ligand, with its significant steric bulk and electron-rich nature, is well-suited for this transformation, enhancing catalyst performance in the coupling of various aryl electrophiles. ethernet.edu.et While the ligand is known to be effective, detailed studies often highlight the utility of the related P(t-Bu)₃ ligand in combination with a palladium source for achieving high yields under mild conditions, including room-temperature reactions of aryl bromides. nih.gov
Table 3: Representative Substrates for Heck Reactions
| Aryl Electrophile | Alkene |
| Aryl Chloride | Styrene |
| Aryl Bromide | Acrylate Ester |
| Aryl Triflate | Ethylene |
| Heteroaryl Chloride | N-Vinylpyrrolidone |
Negishi Coupling Reactions
The Negishi coupling, which joins organozinc compounds with organic halides, is a powerful tool in synthesis due to the high functional group tolerance of organozinc reagents. google.com Catalyst systems based on bulky dialkylbiarylphosphine ligands are highly active for these reactions. Specifically, palladacycle precatalysts ligated by the related XPhos ligand have been shown to be exceptionally effective for the Negishi cross-coupling of a wide range of substrates, including many heteroaryl partners, at ambient temperatures and with low catalyst loadings. google.com The t-Bu-X-Phos precatalyst system is also suitable for this class of reaction, providing a robust platform for constructing complex biaryl and heterobiaryl structures.
Table 4: Representative Substrates for Negishi Coupling Reactions
| Aryl/Heteroaryl Electrophile | Organozinc Reagent |
| 2-Chloropyridine | Phenylzinc Chloride |
| 4-Bromoanisole | Furylzinc Chloride |
| 3-Bromobenzothiazole | Thienylzinc Chloride |
| 5-Bromoindole | Isopropylzinc Bromide |
Hiyama Coupling Reactions
The Hiyama coupling involves the reaction of organosilanes with organic halides in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source. This reaction is an attractive alternative to other cross-coupling methods due to the low toxicity and stability of organosilane reagents. Catalyst systems based on bulky biaryl phosphine ligands are effective for promoting Hiyama couplings. While the this compound is applicable for this transformation, comparative studies have shown that for the coupling of aryltrifluorosilanes with aryl chlorides, the related XPhos ligand can provide superior yields. This underscores the importance of ligand optimization for specific substrate classes within the broader family of cross-coupling reactions.
Table 5: Representative Substrates for Hiyama Coupling Reactions
| Aryl Electrophile | Organosilane Reagent |
| 4-Chloroanisole | Phenyltrifluorosilane |
| 2-Chlorotoluene | Vinyltrimethoxysilane |
| 4-Bromobenzonitrile | (4-Methoxyphenyl)trimethoxysilane |
| 3-Chloropyridine | Thienyl-2-trimethoxysilane |
Sonogashira Coupling Reactions
The Sonogashira coupling is a widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction traditionally uses both palladium and copper co-catalysts, although copper-free methods have been developed. The use of bulky, electron-rich phosphine ligands can enable these reactions to proceed under mild conditions, even at room temperature for reactive substrates. While the t-Bu-X-Phos ligand framework is suitable for Sonogashira couplings, detailed studies on room-temperature reactions of aryl bromides have highlighted the particular effectiveness of catalyst systems based on the simpler P(t-Bu)₃ ligand.
Table 6: Representative Substrates for Sonogashira Coupling Reactions
| Aryl Electrophile | Terminal Alkyne |
| Aryl Iodide | Phenylacetylene |
| Aryl Bromide | 1-Heptyne |
| Heteroaryl Bromide | Trimethylsilylacetylene |
| Aryl Triflate | Propargyl alcohol |
Stille Coupling Reactions
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. It is known for its reliability and tolerance of a wide variety of functional groups, though the toxicity of organostannanes is a drawback. The development of highly active catalysts based on electron-rich phosphine ligands has expanded the scope of the Stille reaction to include less reactive electrophiles like aryl chlorides and sulfonates. For the Stille coupling of challenging aryl mesylates and tosylates, a catalyst system comprising a palladium source and the related XPhos ligand has been reported to be highly effective, successfully coupling a range of aryl and heteroaryl sulfonates with various organostannanes.
Table 7: Representative Substrates for Stille Coupling Reactions
| Aryl Electrophile | Organostannane Reagent |
| Aryl Chloride | Tributyl(phenyl)stannane |
| Aryl Bromide | Tributyl(vinyl)stannane |
| Aryl Tosylate | Tributyl(2-furyl)stannane |
| Aryl Mesylate | (4-Methoxyphenyl)trimethylstannane |
Cyanation Reactions of Aryl Halides
The palladium-catalyzed cyanation of aryl halides is a crucial transformation for the synthesis of benzonitriles, but it has been historically challenged by catalyst deactivation from the cyanide anion. nih.gov Catalyst systems incorporating t-Bu-X-Phos have demonstrated efficacy in overcoming this issue, enabling the cyanation of a broad range of aryl and heteroaryl halides.
Research has shown that while ligands like XPhos may provide superior yields for simple aryl chlorides, the t-Bu-X-Phos ligand is particularly effective for aryl chlorides that possess coordinating functional groups. nih.govrsc.org A general and practical method employs potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, which is less toxic than other cyanide salts. nih.gov The reaction conditions are typically mild, often conducted in a dioxane/water solvent system with a weak base like potassium acetate (KOAc). nih.gov This methodology exhibits high tolerance for substrates with free N–H or O–H groups, including primary amides, sulfonamides, anilines, and benzylic alcohols. nih.gov
The steric bulk of the tert-butyl groups on the phosphine ligand is hypothesized to be critical for the catalyst's success. mit.edu This steric hindrance likely prevents the displacement of the ligand by cyanide, thereby avoiding the poisoning of the palladium catalyst and allowing for efficient cross-coupling. mit.edu Zinc cyanide (Zn(CN)₂) is another commonly used, inexpensive, and less toxic cyanide source that has been effectively used in conjunction with this compound systems in aqueous media. mit.edu
The scope of the reaction is extensive, covering both electron-rich and electron-poor aryl halides. Furthermore, the protocol has been successfully applied to the cyanation of various five- and six-membered heteroaryl chlorides, which are important scaffolds in medicinal and materials chemistry. nih.govrsc.org For instance, t-Bu-X-Phos Pd G3 is effective in synthesizing 4-cyano-7-azaindole (B1339843) from 4-chloro-7-azaindole. sigmaaldrich.com
| Aryl Halide Substrate | Cyanide Source | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl chloride with primary amide | K₄[Fe(CN)₆]·3H₂O | Pd Precatalyst / t-Bu-X-Phos | KOAc, dioxane/H₂O, 100 °C | High | nih.gov |
| Aryl chloride with sulfonamide | K₄[Fe(CN)₆]·3H₂O | Pd Precatalyst / t-Bu-X-Phos | KOAc, dioxane/H₂O, 100 °C | High | nih.gov |
| Aryl chloride with phenol (B47542) | K₄[Fe(CN)₆]·3H₂O | Pd Precatalyst / t-Bu-X-Phos | KOAc, dioxane/H₂O, 100 °C | 85 | nih.gov |
| 4-Chloro-7-azaindole | Not Specified | t-Bu-X-Phos Pd G3 | Not Specified | Effective | sigmaaldrich.com |
| Ethyl 4-chlorobenzoate | Zn(CN)₂ | Pd Precatalyst / t-Bu-X-Phos | THF/H₂O | 93 | mit.edu |
Carbon-Heteroatom (C-X) Bond Formation Reactions
Carbon-Nitrogen (C-N) Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines, is a cornerstone of modern synthetic chemistry for forming C(sp²)-N bonds. acs.org The t-Bu-X-Phos ligand and its G3 precatalyst are considered excellent reagents for this transformation. sigmaaldrich.com The use of t-Bu-X-Phos has been reported to be suitable for a wide array of substrates, including amines, amides, ureas, and carbamates, often under mild conditions in aqueous micellar media. researchgate.netrsc.org The stability and high reactivity of the t-Bu-X-Phos Pd G3 precatalyst facilitate efficient reactions with broad functional group tolerance. sigmaaldrich.com
The t-Bu-X-Phos catalyst system has proven to be a versatile and efficient tool for the arylation of both primary and secondary amines. It is considered a general ligand well-suited for the coupling of primary amines. researchgate.net Studies have demonstrated that catalytic systems based on t-Bu-X-Phos Pd G3 can achieve high to quantitative yields for the coupling of various nucleophiles with aryl halides. acs.orguit.no
For example, good yields have been obtained with primary anilines (94–99%), while satisfactory yields were observed for secondary anilines (55–62%) and primary aliphatic amines (50%). acs.org The switch from a simple palladium source with the t-Bu-X-Phos ligand to the integrated t-Bu-X-Phos Pd G3 precatalyst can significantly improve reaction yields, in some cases from 77% to quantitative. acs.orguit.no The system is also effective for coupling sterically demanding amines, such as tert-butylamine. researchgate.net
| Amine Substrate Type | Aryl Halide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Anilines | Unactivated Aryl Halides | t-Bu-X-Phos Pd G3 / t-Bu-X-Phos | 94-99 | acs.org |
| Secondary Anilines | Unactivated Aryl Halides | t-Bu-X-Phos Pd G3 / t-Bu-X-Phos | 55-62 | acs.org |
| Primary Aliphatic Amines | Unactivated Aryl Halides | t-Bu-X-Phos Pd G3 / t-Bu-X-Phos | 50 | acs.org |
| tert-Butylamine | Not Specified | t-Bu-X-Phos Pd G3 | Moderate | researchgate.net |
The synthesis of N-aryl heterocycles is of great importance in pharmaceutical and materials science. The t-Bu-X-Phos catalyst system is effective for the C-N coupling of amines with heteroaryl halides. This includes challenging substrates that are often prone to side reactions or catalyst inhibition.
One documented example is the arylation of piperidine-1-carboxamide (B458993) with 3-bromopyridine, which was successfully carried out in water using t-Bu-X-Phos, affording yields between 35% and 69% depending on the specific catalytic system employed. researchgate.net The catalyst's utility extends to various five- and six-membered heterocyclic systems, including indoles, pyrroles, thiophenes, pyrazoles, and indazoles, showcasing its broad applicability in constructing complex heteroaromatic structures. rsc.org
The construction of N-arylsulfonamides via Buchwald-Hartwig amination is a valuable transformation. The t-Bu-X-Phos ligand has been successfully employed in the palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides, which are structurally related to sulfonamides. While direct arylation of sulfonamides is a more common transformation, the successful coupling of sulfinamides indicates the catalyst system's compatibility with sulfur-containing amine surrogates. The tolerance of the related XPhos/t-Bu-X-Phos systems to sulfonamide functional groups in cyanation reactions further supports the potential for this catalyst in direct sulfonamide arylation. nih.gov
The coupling of electron-deficient anilines can be challenging due to the lower nucleophilicity of the amine. However, catalyst systems must be able to accommodate such substrates. While much of the literature focuses on electron-rich or neutral anilines, the challenges associated with electron-deficient substrates have been addressed. For certain electron-deficient anilines, the choice of base can be critical, with weaker bases such as sodium phenoxide (NaOPh) sometimes providing better results than stronger alkoxide bases like sodium tert-butoxide (NaOt-Bu). mit.edu This is potentially due to the higher acidity of these anilines or their instability in the presence of a strong base. mit.edu The successful coupling of substrates like N-trifluoroethylaniline highlights the capability of advanced catalyst systems to handle electronically demanding substrates. mit.edu The t-Bu-X-Phos system, as part of the broader family of highly active biarylphosphine-ligated catalysts, is well-positioned to address these synthetic challenges.
Carbon-Oxygen (C-O) Bond Formation: Ether and Aryl Ether Synthesis
The formation of carbon-oxygen (C-O) bonds, particularly for the synthesis of aryl ethers, represents a cornerstone transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. The this compound system, a third-generation Buchwald precatalyst, is noted for its high reactivity and stability, facilitating the coupling of various substrates under relatively mild conditions. This section explores the specific applications of t-Bu-X-Phos-based catalyst systems in the synthesis of ethers and aryl ethers through various C-O bond-forming reactions.
Cross-Coupling of Fluorinated Alcohols and (Hetero)aryl Bromides
The synthesis of fluorinated alkyl aryl ethers is of significant interest due to the ability of fluorine to modulate key molecular properties such as lipophilicity and metabolic stability. acs.org However, research into the efficacy of the t-Bu-X-Phos ligand for the palladium-catalyzed C-O cross-coupling of fluorinated alcohols with (hetero)aryl bromides has shown it to be ineffective. In a study aimed at developing a protocol for this transformation, the use of t-Bu-X-Phos as a ligand, in combination with a palladium source, resulted in no product formation. acs.orgnih.govacs.org
In contrast, the related but structurally distinct precatalyst, t-BuBrettPhos Pd G3, was found to be highly effective for this coupling, affording excellent yields with a broad range of (hetero)aryl bromides and fluorinated alcohols. acs.orgnih.govacs.org This highlights the critical role of the biaryl phosphine ligand structure in facilitating this challenging C-O coupling reaction, with the specific architecture of t-Bu-X-Phos being unsuitable for promoting the desired reactivity under the tested conditions.
Table 1: Ligand Screening for the Fluoroalkoxylation of 4-bromoacetophenone
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | XPhos | 0 |
| 2 | t-Bu-X-Phos | 0 |
| 3 | t-BuBrettPhos | 51 |
| 4 | t-BuBrettPhos Pd G3 (precatalyst) | 70 |
Reaction conditions involved a palladium source, the specified ligand, and a base. nih.gov
Rapid Methoxylation and Deuteriomethoxylation of Chalcones
The Pd/t-Bu-X-Phos catalyst system has demonstrated remarkable efficiency in the rapid methoxylation and deuteriomethoxylation of bromo-chalcones. researchgate.net This reaction provides a direct and efficient route to methoxy- and deuteriomethoxy-substituted chalcones, which are valuable intermediates in organic synthesis. The use of the t-Bu-X-Phos ligand facilitates this transformation with excellent yields in exceptionally short reaction times, ranging from 5 to 40 minutes. researchgate.net
The catalytic activity of the Pd/t-Bu-X-Phos system in this context is notably superior to other systems, such as those employing the RockPhos ligand, which require significantly longer reaction times. researchgate.net The rapid kinetics observed, particularly with 4-bromo-chalcones compared to 3-bromo-chalcones, suggests that the reaction proceeds through a favorable electronic pathway during the reductive elimination step. researchgate.net This method marks a significant application of the t-Bu-X-Phos ligand in ether synthesis. researchgate.net
Table 2: Palladium-Catalyzed Methoxylation of Bromo-Chalcones using a Pd/t-Bu-X-Phos System
| Substrate | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 4-Bromo-chalcone | 4-Methoxy-chalcone | 5 | 95 |
| 3-Bromo-chalcone | 3-Methoxy-chalcone | 40 | 90 |
Data sourced from a study on the catalytic activity of the Pd/tBuXPhos system.
Synthesis of Methyl Aryl Ethers
The synthesis of methyl aryl ethers (anisoles) and their heteroaryl analogues via the cross-coupling of methanol (B129727) with (hetero)aryl halides is a direct, atom-economical approach. The t-Bu-X-Phos ligand has been successfully employed in palladium-catalyzed systems for this purpose, enabling the synthesis of a broad range of anisoles and methoxypyridines. nih.gov The methodology is also applicable to the coupling of deuterated methanol (methanol-d4), providing access to trideuteriomethyl aryl ethers, which are useful as internal standards or in metabolic studies. nih.gov
This protocol, utilizing a catalyst system composed of a palladium source and the t-Bu-X-Phos ligand, is effective for both electron-rich and electron-deficient (hetero)aryl halides. nih.gov While other advanced systems using palladacycle precatalysts have been developed to achieve these couplings under even milder conditions (e.g., room temperature to 50 °C), the use of t-Bu-X-Phos represents a key development in expanding the scope of this transformation. nih.govorganic-chemistry.org
Table 3: Synthesis of Trideuteriomethyl Aryl Ethers using a Pd/t-Bu-X-Phos System
| Aryl Halide Substrate | Product | Yield (%) |
|---|---|---|
| 4-Chlorotoluene | 4-(Trideuteriomethoxy)toluene | 90 |
| 4-Chloroanisole | 1-Methoxy-4-(trideuteriomethoxy)benzene | 91 |
| 2-Bromopyridine | 2-(Trideuteriomethoxy)pyridine | 85 |
| 3-Bromopyridine | 3-(Trideuteriomethoxy)pyridine | 82 |
Yields are for isolated products. nih.gov
Cross-Coupling of Ketoximes and Chalcone (B49325) Oximes
An efficient palladium-catalyzed C-O cross-coupling method has been developed for the reaction of ketoximes and chalcone oximes with activated aryl bromides and bromo-chalcones, utilizing a catalyst system of [(π-allyl)PdCl]₂ with the t-Bu-X-Phos ligand. researchgate.net This protocol allows for the synthesis of a variety of oxime ethers, which were obtained in good to excellent yields. researchgate.net
The success of the [(π-allyl)PdCl]₂/t-Bu-X-Phos system offers a smooth and effective pathway for coupling these specific oxygen nucleophiles, a transformation that had not been extensively explored previously. researchgate.net The effectiveness of t-Bu-X-Phos in this context further underscores its versatility as a supporting ligand in facilitating challenging C-O bond formations. In addition to t-Bu-X-Phos, the ligand TrixiePhos was also found to be effective for this particular oxime coupling reaction. researchgate.net
Carbon-Fluorine (C-F) Bond Formation
The introduction of fluorine into aromatic systems is a critical strategy in medicinal chemistry and materials science. Palladium-catalyzed nucleophilic fluorination of aryl (pseudo)halides using metal fluoride salts is an attractive and direct method for synthesizing fluoroarenes.
Nucleophilic Fluorination of Aryl Triflates, Bromides, and Iodides
The development of palladium-catalyzed nucleophilic fluorination has been a significant challenge in synthetic chemistry, often hampered by low yields and the formation of reduction byproducts. nih.gov Early work in this area demonstrated that Pd catalysts based on bulky biarylphosphine ligands could facilitate the fluorination of aryl triflates and, to a more limited extent, aryl bromides. nih.gov However, these initial systems were generally only effective for highly activated substrates, such as ortho-substituted and electron-deficient aryl bromides. nih.gov
Subsequent, more effective systems for the nucleophilic fluorination of a broader range of aryl bromides and iodides have been developed based on mechanism-driven design. nih.govacs.org These improved methods often utilize different, specially designed ligands like AdBrettPhos, in the form of a precatalyst. nih.gov The success of these newer systems relies on a facilitated in situ ligand modification process, which is critical for catalytic efficacy. nih.govacs.org While the broader family of bulky biaryl phosphines to which t-Bu-X-Phos belongs was foundational to this field, later-generation catalysts built upon these initial findings have proven more generally applicable and efficient for the nucleophilic fluorination of unactivated aryl bromides. nih.gov
Carbon-Sulfur (C-S) Bond Formation: Aryl Thioether Synthesis
The formation of carbon-sulfur bonds to synthesize aryl thioethers is a critical transformation in the development of pharmaceuticals and agricultural chemicals. nih.govnih.gov Palladium-catalyzed cross-coupling reactions have emerged as a reliable method for this purpose. nih.gov Catalyst systems based on t-Bu-X-Phos precatalysts have demonstrated exceptional effectiveness in promoting C-S coupling reactions, even under mild conditions. nih.gov
Research has shown that palladium precatalysts supported by monophosphine ligands like t-Bu-X-Phos can be more effective than those with traditional chelating, bisphosphine ligands. nih.gov These catalysts are sufficiently active to facilitate the coupling of aryl bromides with a range of aliphatic thiols at room temperature. In a study, the t-Bu-X-Phos-based precatalyst achieved a quantitative yield (100%) in the reaction between 1-bromonaphthalene (B1665260) and 1-dodecanethiol (B93513) after just two hours at room temperature, using triethylamine (B128534) as a soluble base. nih.gov This highlights the high activity of the catalyst system. The reactions are typically carried out in solvents like tert-butanol (B103910) with low catalyst loadings. nih.gov
The scope of the reaction includes various aryl bromides and aliphatic thiols, demonstrating the versatility of the t-Bu-X-Phos system for aryl thioether synthesis. nih.gov
| Aryl Bromide | Thiol | Precatalyst (mol %) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Bromonaphthalene | 1-Dodecanethiol | 1 | 2 | 100 |
| 4-Bromobiphenyl | 1-Dodecanethiol | 1 | 24 | 94 |
| 4-Bromo-N,N-dimethylaniline | 1-Dodecanethiol | 1 | 24 | 98 |
| 4-Bromoanisole | 1-Dodecanethiol | 1 | 24 | 98 |
| 3-Bromobenzonitrile | 1-Dodecanethiol | 1 | 24 | 95 |
Vinyl Trifluoromethylations
The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties. The palladium-catalyzed trifluoromethylation of vinyl sulfonates provides a direct route to access trifluoromethylated alkenes. nih.gov The t-Bu-X-Phos ligand has been identified as a crucial component in catalyst systems for this transformation. nih.gov
In these reactions, a palladium source such as Pd(dba)₂ or [(allyl)PdCl]₂ is used in conjunction with the t-Bu-X-Phos ligand. nih.gov The trifluoromethyl anion (CF₃⁻) source is typically generated in situ from reagents like trifluoromethyltrimethylsilane (TMSCF₃) with an activator like potassium fluoride (KF). nih.gov The process has been successfully applied to a variety of six-membered vinyl triflates and nonaflates, yielding the desired trifluoromethylated alkenes in moderate to high yields. nih.gov
| Substrate | Pd Source (mol %) | Ligand (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Cyclohexenyl trifluoromethanesulfonate | Pd(dba)₂ (5) | t-Bu-X-Phos (10) | Dioxane | 110 | 3 | 75 |
| 4-Phenylcyclohex-1-en-1-yl trifluoromethanesulfonate | [(allyl)PdCl]₂ (2.5) | t-Bu-X-Phos (10) | Dioxane | 110 | 3 | 85 |
| 4,4-Ethylenedioxycyclohex-1-en-1-yl trifluoromethanesulfonate | [(allyl)PdCl]₂ (2.5) | t-Bu-X-Phos (10) | Dioxane | 110 | 3 | 80 |
| N-benzyl-4-(nonafluorobutylsulfonyloxy)-1,2,3,6-tetrahydropyridine-1-carboxamide | [(allyl)PdCl]₂ (2.5) | t-Bu-X-Phos (10) | Dioxane | 90 | 3 | 65 |
| (3aS,7aS)-3a,4,7,7a-tetrahydro-1H-inden-5-yl trifluoromethanesulfonate | [(allyl)PdCl]₂ (2.5) | t-Bu-X-Phos (10) | Dioxane | 110 | 3 | 55 |
Catalytic Performance Evaluation Metrics
The performance of this compound systems is evaluated based on several key metrics that determine their practicality and efficiency in chemical synthesis. These include catalyst loadings, reaction conditions, and substrate compatibility.
Catalyst Loadings and Efficiency
A significant advantage of the third-generation (G3) Buchwald precatalysts, including t-Bu-X-Phos Pd G3, is the ability to use lower catalyst loadings while maintaining high efficiency. scientificlabs.co.uksigmaaldrich.com This feature is economically and environmentally beneficial, as it reduces the amount of expensive and potentially toxic heavy metals required for the transformation.
For C-S bond formation, catalyst loadings as low as 1 mol% have proven effective for the coupling of aliphatic thiols with aryl bromides. nih.gov In some cross-coupling reactions involving related phosphine ligands, reducing the catalyst loading from 5 mol% to 1 mol% had only a minor impact on the product yield, demonstrating the high activity of the catalytic system. nih.gov The high efficiency stems from the design of the precatalyst, which allows for the efficient formation of the active catalytic species. scientificlabs.co.ukchemicalbook.com
Reaction Times and Conditions (Temperature, Solvent)
t-Bu-X-Phos precatalysts are known to promote shorter reaction times compared to older catalyst systems. scientificlabs.co.ukchemicalbook.com The specific conditions, however, are highly dependent on the nature of the coupling partners and the specific transformation being performed.
For instance, the palladium-catalyzed synthesis of aryl thioethers using a this compound can proceed effectively at room temperature, with reaction times ranging from 2 to 24 hours in a solvent like tert-butanol. nih.gov In contrast, the vinyl trifluoromethylation reaction requires more forcing conditions, typically running for 3 hours at temperatures between 90 to 110 °C in dioxane. nih.gov The stability of the t-Bu-X-Phos Pd G3 precatalyst in a wide range of common organic solvents enhances its versatility. scientificlabs.co.uksigmaaldrich.com
| Reaction Type | Typical Temperature | Typical Solvent | Typical Time | Reference |
|---|---|---|---|---|
| Aryl Thioether Synthesis | Room Temperature | tert-Butanol | 2 - 24 hours | nih.gov |
| Vinyl Trifluoromethylation | 90 - 110 °C | Dioxane | 3 hours | nih.gov |
Functional Group Tolerance and Substrate Scope
A broad substrate scope and high functional group tolerance are hallmarks of a robust catalytic system. The this compound demonstrates excellent performance in this regard across various reaction types.
In the context of C-S bond formation, the catalyst system tolerates a variety of functional groups on the aryl bromide partner, including biphenyl (B1667301), dimethylamino, methoxy (B1213986), and cyano groups. nih.gov For vinyl trifluoromethylations, substrates containing ketals, amides, and heteroaromatic rings are well-tolerated under the reaction conditions. nih.gov Furthermore, in other applications such as the palladium-catalyzed sulfonamidation of aryl nonaflates, the t-Bu-X-Phos ligand formed a catalyst that was tolerant of cyano, nitro, ester, aldehyde, ketone, chloride, carbamate, and phenol groups. researchgate.net This wide tolerance minimizes the need for protecting group strategies, thereby streamlining synthetic routes.
Mechanistic Investigations of T Bu X Phos Precatalyst Activation and Catalytic Cycles
Precatalyst Activation Pathways
The generation of the active monoligated Pd(0) species, often denoted as "L-Pd(0)", is a critical step in the activation of t-Bu-X-Phos precatalysts. acs.org Due to the steric bulk of the t-Bu-X-Phos ligand, the formation of a coordinatively unsaturated 12-electron L1Pd(0) species is favored. nih.govacs.org This monoligated palladium(0) complex is widely considered the most active catalytic species in the cross-coupling cycle. nih.gov Computational, kinetic, and experimental studies have consistently indicated that all three fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—proceed through monoligated palladium intermediates. acs.org
The general pathway for the formation of the active Pd(0) species from a Pd(II) precatalyst is illustrated below:
General Activation Scheme
| Precatalyst | Activation Condition | Active Species |
|---|---|---|
| (t-Bu-X-Phos)Pd(II)X₂ | Base/Reductant | (t-Bu-X-Phos)Pd(0) |
This table provides a simplified representation of the activation process.
Reductive elimination plays a crucial role in the activation of certain t-Bu-X-Phos precatalysts. For instance, in palladacycle precatalysts, the activation to generate the "L-Pd(0)" species occurs via reductive elimination. acs.org This process is often facilitated by a base. In some systems, the rate of reductive elimination is the rate-determining step of the catalytic cycle. acs.org The steric and electronic properties of the t-Bu-X-Phos ligand are designed to facilitate this reductive elimination, leading to the rapid formation of the active catalyst. nih.gov
The choice of base and solvent significantly impacts the kinetics of precatalyst activation. Bases are often required to facilitate the reductive elimination step that forms the active Pd(0) species. acs.org The strength and nature of the base can influence the rate of this activation. For example, π-allyl complexes bearing the t-BuXPhos ligand have been shown to rapidly form the active Pd(0) species upon activation with a sodium alkoxide base. acs.org
The solvent can influence the activation process through its polarity and coordinating ability. The solubility of the precatalyst and the reagents, as well as the stabilization of intermediates and transition states, are all affected by the solvent. researchgate.netacs.org While detailed kinetic studies on the solvent effect for t-Bu-X-Phos activation are specific to the reaction, it is generally understood that the solvent can modulate the rate of catalyst formation.
A key advantage of using sterically bulky ligands like t-Bu-X-Phos is the suppression of off-cycle pathways that lead to the formation of inactive or less active palladium species, such as Palladium(I) dimers. sigmaaldrich.comchemrxiv.org These dimers are often formed through comproportionation reactions. The significant steric hindrance provided by the t-Bu-X-Phos ligand around the palladium center disfavors the formation of such dimeric species, thereby maintaining a higher concentration of the active monoligated catalytic species in the reaction mixture. nih.gov This prevention of catalyst deactivation contributes to the high efficiency and broad applicability of t-Bu-X-Phos-based catalytic systems. nih.gov
Detailed Catalytic Cycle Analysis
Once the active (t-Bu-X-Phos)Pd(0) species is formed, it enters the catalytic cycle, which typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative addition is the initial and often rate-determining step in the catalytic cycle. uvic.ca It involves the reaction of the Pd(0) complex with an organic halide (or triflate), leading to the formation of a Pd(II) intermediate. Mechanistic studies have shown that for bulky phosphine (B1218219) ligands like t-Bu-X-Phos, the oxidative addition proceeds through the monoligated 12-electron L1Pd(0) species. nih.govacs.org
The reaction can be represented as: (t-Bu-X-Phos)Pd(0) + R-X → (t-Bu-X-Phos)Pd(II)(R)(X)
Kinetic and mechanistic studies by Hartwig and others have provided substantial evidence that even when a bis-ligated L2Pd(0) complex is present, it will first dissociate a ligand to form the more reactive L1Pd(0) species before undergoing oxidative addition. nih.govacs.org The resulting oxidative addition product is a monomeric, T-shaped L1Pd(Ar)X species. nih.gov The electron-rich nature of the t-Bu-X-Phos ligand enhances the rate of oxidative addition by increasing the electron density on the palladium center, making it more nucleophilic. acs.org
Relative Rates of Oxidative Addition for Aryl Halides
| Aryl Halide (Ar-X) | Relative Rate |
|---|---|
| Ar-I | Fastest |
| Ar-Br | Intermediate |
| Ar-Cl | Slowest |
This table illustrates the general trend for the oxidative addition step, which is also influenced by the electronic properties of the aryl group. uvic.ca
Transmetalation Step
Transmetalation is a critical step in cross-coupling reactions where an organic group is transferred from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to the palladium(II) center. This step follows the oxidative addition of an aryl electrophile to the active Pd(0) species. The bulky and electron-rich nature of the t-Bu-X-Phos ligand plays a crucial role in facilitating this process.
The steric bulk of t-Bu-X-Phos promotes the formation of monoligated palladium intermediates, which are believed to be the key reactive species in the catalytic cycle. nih.gov These coordinatively unsaturated species are more accessible to the incoming organometallic reagent, thereby accelerating the rate of transmetalation compared to complexes with less bulky ligands. For instance, in Suzuki-Miyaura coupling reactions, the use of bulky phosphine ligands is known to favor the formation of low-coordination palladium species, which are highly reactive in the oxidative addition and subsequent transmetalation steps. nih.gov
In reactions like the Negishi coupling, palladium catalysts supported by ligands such as P(t-Bu)3, which shares the bulky tert-butylphosphine feature with t-Bu-X-Phos, have demonstrated high efficiency in coupling hindered substrates. This suggests that the steric hindrance provided by the ligand is essential for achieving high yields, even with challenging coupling partners. nih.gov
Reductive Elimination Step
Reductive elimination is the final, product-forming step in the catalytic cycle, where two organic groups on the palladium(II) center couple and are eliminated, regenerating the active Pd(0) catalyst. umb.edu The rate and efficiency of this step are significantly influenced by the ligand's properties.
Bulky, electron-donating ligands like t-Bu-X-Phos are known to accelerate the rate of reductive elimination. researchgate.net The steric pressure exerted by the ligand forces the two organic fragments into close proximity, promoting the formation of the new carbon-carbon or carbon-heteroatom bond. This is a key reason for the high turnover numbers and efficiency observed with catalysts bearing these ligands. Mechanistic studies on related systems have shown that reductive elimination is often the rate-determining step, and its acceleration is crucial for an efficient catalytic cycle. While direct kinetic data for t-Bu-X-Phos specifically is not detailed in the provided context, the behavior of similar monodentate phosphine ligands like P(t-Bu)3 and BrettPhos underscores the importance of ligand bulk in facilitating C-X bond reductive elimination. researchgate.net
Spectroscopic Studies for Mechanistic Elucidation
Spectroscopic techniques are indispensable tools for probing the mechanism of catalytic reactions, allowing for the identification and characterization of intermediates and active species.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)
³¹P NMR spectroscopy is a particularly powerful technique for studying palladium-phosphine complexes. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment, including the oxidation state of the palladium center and the number and nature of other coordinated ligands.
For example, in studies of the closely related XPhos ligand system, ³¹P NMR was used to monitor the activation of a PdCl₂(XPhos)₂ precatalyst. acs.org Upon addition of a base, the initial precatalyst signal disappears and new signals corresponding to the active Pd(0) species and subsequent intermediates, such as the oxidative addition complex, appear. acs.org The disappearance of the signal for the oxidative addition complex upon addition of the coupling partner provides direct evidence for the occurrence of transmetalation and reductive elimination. acs.org Similar monitoring can be applied to t-Bu-X-Phos systems to elucidate the reaction pathway.
Table 1: Representative ³¹P NMR Chemical Shifts for Intermediates in a Related XPhos-Catalyzed Suzuki-Miyaura Coupling
| Species | Description | Approximate ³¹P Chemical Shift (ppm) |
|---|---|---|
| PdCl₂(XPhos)₂ | Precatalyst | 45.2 |
| Active Pd⁰ Species | Catalytically active species | 47.0 |
| Oxidative Addition Complex | Formed after addition of aryl halide | 21.9 |
| Ph(XPhos)⁺ | Phosphonium derivative | 36.3 |
Data derived from a mechanistic study on the PdCl₂(XPhos)₂ precatalyst system, which is analogous to t-Bu-X-Phos systems. acs.org
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, Pressurized Sample Infusion Mass Spectrometry)
Mass spectrometry (MS) provides invaluable information about the molecular weight of species present in a reaction mixture, enabling the identification of starting materials, products, intermediates, and even byproducts. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of observed ions.
In the context of Buchwald-Hartwig amination using a t-Bu-X-Phos catalyst, mass spectrometry can be used to monitor the reaction progress. stackexchange.com For instance, the disappearance of the starting materials and the appearance of the desired product can be tracked by their respective molecular ion peaks. Furthermore, MS can help identify potential side products or catalyst degradation products, such as the oxidized phosphine ligand (tBuXPhos=O), which is often observed in these reactions. stackexchange.com
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), have become essential for gaining a deeper understanding of reaction mechanisms at a molecular level.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations allow researchers to model the entire catalytic cycle, calculating the energies of intermediates and transition states. This provides detailed insights into reaction barriers, thermodynamics, and the role of the ligand in each elementary step.
For catalytic systems involving biarylphosphine ligands like XPhos, DFT studies have been employed to compare reaction energetics and elucidate the rate-determining step. researchgate.net These calculations have shown that for C-N cross-coupling reactions, steps occurring after the initial amine binding, such as amine deprotonation or reductive elimination, can have the highest energy barriers. researchgate.net By modeling the geometries of transition states, DFT can reveal how the steric bulk and conformational flexibility of the t-Bu-X-Phos ligand influence the activation energies of key steps like oxidative addition and reductive elimination. acs.org Such computational insights are crucial for the rational design of new and improved catalysts. chemrxiv.org
Ligand Effects on Catalyst Activity and Stability
The electronic and steric properties of phosphine ligands are critical determinants of the activity and stability of palladium precatalysts. In the context of the t-Bu-X-Phos precatalyst, the specific architecture of the ligand—featuring bulky tert-butyl groups on the phosphorus atom and isopropyl groups on the biaryl backbone—is engineered to optimize catalytic performance in a variety of cross-coupling reactions. These structural features directly influence the coordination environment of the palladium center, the mechanism of activation to the active catalytic species, and the rates of key steps within the catalytic cycle, such as oxidative addition and reductive elimination.
Impact of Steric Bulk on Coordination Number and Active Species Formation
The significant steric hindrance of the t-Bu-X-Phos ligand is a primary factor in its ability to generate highly active catalysts. The bulk of the di-tert-butylphosphino and triisopropylbiphenyl (B8623147) moieties actively promotes the formation of low-coordinate, 12-electron L₁Pd(0) species (where L is the phosphine ligand). researchgate.net These monoligated palladium complexes are coordinatively unsaturated and are widely considered to be the active catalytic species in many cross-coupling reactions. researchgate.net
The formation of such species is favored because the steric demand of bulky ligands like t-Bu-X-Phos disfavors the formation of bis-ligated (L₂Pd(0)) complexes. chemimpex.com Kinetic studies on related bulky phosphine systems have shown that even when a bis-ligated complex is isolable, the catalytic cycle often proceeds through a monoligated intermediate formed by ligand dissociation prior to or after the oxidative addition step. researchgate.net This dissociation is crucial, as the monoligated L₁Pd(0) species is more reactive in the oxidative addition of aryl halides, a key activation step in catalytic cycles like the Buchwald-Hartwig amination. researchgate.netucla.edu
Furthermore, the steric bulk of t-Bu-X-Phos plays a crucial role in accelerating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. ucla.eduresearchgate.net The steric pressure exerted by the ligand on the palladium center facilitates the expulsion of the final product and regeneration of the active Pd(0) catalyst. Studies on analogous bulky phosphine-ligated palladium amido complexes have shown that reductive elimination rates increase with greater ligand steric bulk. nih.govimperial.ac.uk For instance, complexes with bulky tri-tert-butylphosphine (B79228) (P(t-Bu)₃) undergo reductive elimination under conditions where less sterically demanding ligands fail to promote the reaction. nih.gov This acceleration is attributed to the steric strain in the palladium(II) intermediate, which is relieved upon C-N or C-C bond formation and product release.
| Ligand | Key Steric Feature | Favored Active Species | Impact on Reductive Elimination | General Catalytic Activity |
|---|---|---|---|---|
| t-Bu-X-Phos | High (Bulky t-Bu and i-Pr groups) | Monoligated L₁Pd(0) | Accelerates | High |
| XPhos | High (Bulky Cy and i-Pr groups) | Monoligated L₁Pd(0) | Accelerates | High |
| P(o-Tolyl)₃ | Moderate | Equilibrium between L₁Pd(0) and L₂Pd(0) | Moderate | Moderate |
| PPh₃ | Low | Bis-ligated L₂Pd(0) | Slow | Low (for challenging substrates) |
Electronic Effects on Reaction Rates and Selectivity
t-Bu-X-Phos is characterized as a highly electron-rich, strongly σ-donating ligand. rsc.org This electronic profile significantly enhances the reactivity of the palladium center. The electron-donating nature of the ligand increases the electron density on the palladium atom, which facilitates the oxidative addition of aryl halides, particularly less reactive aryl chlorides. nih.gov This is a critical step for catalyst activation and entry into the catalytic cycle.
The electronic properties of phosphine ligands can be systematically evaluated to establish structure-activity relationships. For instance, Hammett analysis has been employed in related palladium-catalyzed systems to correlate the electronic nature of the ligand with catalytic activity. acs.org Such studies reveal that electron-donating groups on the ligand generally accelerate reaction rates, particularly for steps involving the metal center acting as a nucleophile, such as oxidative addition. acs.orgchinesechemsoc.org In a study on Pd-catalyzed C-H arylation, it was found that more strongly electron-donating phosphine ligands could mitigate the negative effect of electron-rich aryl bromides, promoting the oxidative addition step. nih.gov
The combination of potent σ-donation and significant steric bulk makes t-Bu-X-Phos a highly effective and versatile ligand. It can promote challenging coupling reactions that may be sluggish with less electron-rich or less bulky ligands. For example, in the Buchwald-Hartwig amination of bromobenzene (B47551) with various secondary amines, t-Bu-X-Phos was found to be the most effective ligand for the coupling of 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), achieving a 98% conversion rate where other ligands were less successful. nih.gov
| Ligand | Conversion Rate (%) |
|---|---|
| t-Bu-X-Phos | 98 |
| XPhos | 96 |
| DavePhos | 79 |
| SPhos | 76 |
| RuPhos | 73 |
Competitive Ligand Experiments and Preferential Activation
Competitive ligand experiments provide direct insight into the relative binding affinities and steric influences of different ligands on the palladium center. Studies involving ligand exchange with palladium oxidative addition complexes (OACs) have demonstrated the unique steric properties of t-Bu-X-Phos.
In one investigation, a palladium OAC complexed with the highly bulky t-Bu-X-Phos was treated with less sterically demanding biarylphosphine ligands such as XPhos and RuPhos. researchgate.net At room temperature, no ligand exchange was observed. However, upon heating to 60 °C, the t-Bu-X-Phos ligand was readily and completely displaced by the smaller ligands. researchgate.net This sterically driven exchange highlights that while t-Bu-X-Phos is effective at forming the initial active species, its significant bulk makes it more labile compared to slightly smaller ligands under certain conditions.
This process allows for the diversification of palladium complexes, where a stable this compound can be used to generate an initial OAC, which can then be converted in situ to a complex with a different ligand that might be more optimal for a specific subsequent bond-forming reaction. researchgate.net The results indicate a clear steric hierarchy, where the displacement of t-Bu-X-Phos by smaller phosphines is thermodynamically favorable.
| Incoming Ligand | Relative Steric Demand (vs. t-Bu-X-Phos) | Exchange Outcome (at 60 °C) | Isolated Yield of New Complex (%) |
|---|---|---|---|
| XPhos | Lower | Complete Exchange | 85 |
| RuPhos | Lower | Complete Exchange | Not specified, but conversion was 100% |
These competitive experiments underscore the delicate balance between steric bulk required for generating a highly active, low-coordinate catalyst and the potential for ligand dissociation or displacement. The preferential formation of complexes with less hindered ligands under thermal conditions suggests that the stability of the Pd-P bond is inversely related to the ligand's steric profile in these systems.
Advanced Methodologies and Future Research Directions
Development of Novel Precatalyst Scaffolds Incorporating t-Bu-X-Phos
The evolution of palladium precatalysts has been driven by the need for greater stability, activity, and ease of handling. For bulky and electron-rich biaryl phosphine (B1218219) ligands like t-Bu-X-Phos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl), initial attempts to create stable, monomeric precatalysts were challenging. A significant breakthrough was the development of third-generation (G3) Buchwald precatalysts, which feature a 2-aminobiphenyl (B1664054) palladacycle backbone.
This G3 scaffold proved crucial for incorporating sterically demanding ligands. Researchers found that by replacing the chloride anion of second-generation precatalysts with a non-coordinating methanesulfonate (B1217627) (mesylate) group, a new class of highly stable and soluble precatalysts could be readily prepared. This modification was essential for creating the t-Bu-X-Phos Pd G3 precatalyst, [(2-Di-tert-butylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate. This scaffold provides an air- and moisture-stable solid that efficiently generates the active L-Pd(0) species under mild reaction conditions.
Future research in this area is focused on designing new palladacycle backbones that offer even greater stability or unique reactivity. Modifications to the 2-aminobiphenyl skeleton or the introduction of entirely different cyclic structures could lead to fourth-generation and beyond precatalysts with tailored activation profiles, broader substrate scope, and lower catalyst loadings.
Strategies for Enhanced Catalyst Stability and Longevity in Solution
A key advantage of the t-Bu-X-Phos G3 precatalyst is its notable thermal stability and long life in solution compared to earlier generations or catalysts generated in situ. researchgate.netscientificlabs.co.ukchemicalbook.com This stability is critical for industrial applications where reaction consistency and catalyst lifetime are paramount. The G3 scaffold protects the palladium center, preventing decomposition and allowing for a controlled and sustained release of the active catalytic species.
Despite these improvements, catalyst degradation can still occur under harsh reaction conditions. Research has identified potential degradation pathways, including the formation of off-cycle palladium complexes. Future strategies for enhancing stability will likely involve:
Ligand Modification: Subtle electronic and steric adjustments to the t-Bu-X-Phos ligand itself could further shield the palladium center from deactivating pathways.
Scaffold Re-engineering: Developing scaffolds that are even more resistant to decomposition in the presence of challenging substrates or reactive reagents.
Additive Screening: Identifying additives that can act as stabilizers or scavengers for species that might degrade the catalyst, without interfering with the catalytic cycle.
Understanding the solvent-dependent coordination of the ligand to the palladium center is also vital; for instance, certain solvents may favor specific isomers with enhanced stability.
Applications in High-Throughput Screening (HTS) and Reaction Optimization
High-Throughput Screening (HTS) has revolutionized pharmaceutical and materials science research by enabling the rapid evaluation of numerous reaction conditions in parallel. The well-defined nature and stability of the t-Bu-X-Phos precatalyst make it an ideal candidate for HTS applications. Researchers can reliably dispense precise amounts of the solid precatalyst into multi-well plates to screen for optimal bases, solvents, temperatures, and reaction times.
In one documented application of high-throughput experimentation for the Buchwald-Hartwig amination, t-Bu-X-Phos was among the catalysts evaluated under a matrix of different solvent systems and temperatures. The results, often visualized as heat maps, allow for the rapid identification of "hot spots" of high reactivity, guiding further optimization and scale-up. This approach significantly accelerates the discovery of ideal conditions for coupling specific substrates, a process that would be prohibitively time-consuming using traditional one-at-a-time experimentation.
Future developments will likely see t-Bu-X-Phos precatalysts integrated into fully automated HTS platforms. Innovations such as catalyst-coated glass beads (ChemBeads) can further simplify the process by allowing for volumetric dispensing, eliminating the challenges of handling small masses of solid catalysts with robotic systems.
Table 1: HTS Parameters for Buchwald-Hartwig Amination Optimization
| Parameter | Variables Screened | Rationale |
|---|---|---|
| Catalyst | t-Bu-X-Phos Pd G3, XPhos Pd G3, BrettPhos Pd G3, etc. | Identify the most effective ligand for a given substrate pair. |
| Base | NaOtBu, LHMDS, Cs2CO3, K3PO4 | Base strength and solubility critically affect reaction rate and substrate compatibility. |
| Solvent | Toluene, Dioxane, t-BuOH, and mixtures | Solvent polarity and coordinating ability influence catalyst stability and reactivity. |
| Temperature | Room Temperature, 60 °C, 100 °C | Determine the lowest possible activation temperature to improve selectivity and energy efficiency. |
Continuous Flow Chemistry Applications
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, multi-step synthesis. The high activity and stability of t-Bu-X-Phos-based catalysts make them strong candidates for integration into flow systems. While many proof-of-concept studies in flow chemistry have utilized the closely related XPhos ligand, the principles are directly applicable to t-Bu-X-Phos.
In a continuous flow setup for a Suzuki-Miyaura coupling, a solution of the aryl halide and the precatalyst is pumped and mixed with streams containing the boronic acid and the base. The combined stream then passes through a heated reactor coil, where the reaction occurs within a specific residence time before the product is collected.
The robustness of the this compound is particularly advantageous here, as it must remain stable and active under prolonged operational periods. Future work will focus on developing immobilized versions of the t-Bu-X-Phos catalyst, where the complex is anchored to a solid support. This would create a packed-bed reactor, simplifying product purification by preventing catalyst leaching into the product stream and allowing for catalyst reuse.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade (or tandem) reactions, involving sequential transformations without isolating intermediates, are powerful tools for building molecular complexity efficiently. The versatility of t-Bu-X-Phos precatalysts in mediating a wide range of C-C and C-N bond formations makes them highly suitable for designing such complex processes. chemimpex.com
For example, a hypothetical cascade sequence could involve an initial Buchwald-Hartwig amination followed by an intramolecular C-H activation or a Heck reaction, all mediated by the same t-Bu-X-Phos palladium catalyst. The high activity of the catalyst is essential to drive each step of the sequence to completion.
While specific, named multicomponent reactions prominently featuring t-Bu-X-Phos are not yet widely reported, the catalyst's proven efficacy in fundamental cross-coupling reactions provides a strong foundation for future research. The challenge lies in designing reaction sequences where the conditions required for each step are compatible. The development of t-Bu-X-Phos-catalyzed MCRs and cascade reactions represents a significant frontier in the pursuit of synthetic efficiency.
Green Chemistry Principles in t-Bu-X-Phos Precatalysis Research
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding catalyst development. Research involving t-Bu-X-Phos precatalysts aligns with several of these principles, most notably through the pursuit of higher efficiency and milder reaction conditions.
Atom Economy Considerations
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are inherently more atom-economical than classical methods that often require stoichiometric organometallic reagents or produce large amounts of salt waste.
One key metric related to atom economy is the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product. Studies using t-Bu-X-Phos in aqueous media for Buchwald-Hartwig couplings have demonstrated a significant improvement in the E-Factor compared to syntheses in traditional organic solvents, showcasing the catalyst's role in developing more sustainable chemical processes. researchgate.netrsc.org
Table 2: Green Chemistry Metrics Associated with t-Bu-X-Phos Precatalysis
| Green Chemistry Principle | Relevance to t-Bu-X-Phos Precatalysis |
|---|---|
| Catalysis | Precatalysts are used in substoichiometric amounts and are highly efficient, with low catalyst loadings. |
| Atom Economy | High reaction yields and selectivity maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Enables the use of more environmentally benign solvents, including water, reducing reliance on hazardous organic solvents. |
| Design for Energy Efficiency | High catalyst activity often allows reactions to be conducted at lower temperatures, reducing energy consumption. |
Energy Efficiency in Catalytic Processes
The quest for more sustainable chemical manufacturing has placed a significant emphasis on energy efficiency. Catalytic systems based on t-Bu-X-Phos precatalysts have demonstrated notable advantages in this regard, primarily by enabling reactions under milder conditions and with lower catalyst loadings. The high activity of these precatalysts often translates directly into reduced energy consumption. For instance, third-generation (G3) t-Bu-X-Phos precatalysts are recognized for their ability to facilitate reactions with lower catalyst loadings and shorter reaction times, which minimizes the energy required for prolonged heating. scientificlabs.co.uksigmaaldrich.com
| Factor | Description | Impact on Energy Efficiency |
|---|---|---|
| High Catalytic Activity | Enables high turnover numbers and turnover frequencies. | Allows for lower catalyst loadings and shorter reaction times, reducing energy for heating and stirring. scientificlabs.co.uk |
| Mild Reaction Conditions | Many reactions can be performed at room temperature or with minimal heating. | Directly reduces the primary energy input required for the chemical transformation. chemimpex.com |
| Efficient Precatalyst Activation | G3 precatalysts ensure efficient and controlled formation of the active catalytic species. | Minimizes energy wasted on non-productive catalyst activation pathways or catalyst decomposition. scientificlabs.co.uk |
Potential for Renewable Feedstock Utilization
The transition from fossil-based feedstocks to renewable, biomass-derived platform chemicals is a cornerstone of sustainable chemistry. While the direct application of t-Bu-X-Phos precatalysts in the large-scale valorization of raw biomass is an area still under development, the catalyst's properties make it a strong candidate for future applications in this field. The t-Bu-X-Phos ligand is categorized as a "Greener Alternative" product, partly due to its potential for the "Use of Renewable Feedstock". sigmaaldrich.com
Biomass-derived molecules are often characterized by a high degree of functionalization, containing hydroxyl, carbonyl, and ether groups. A significant challenge in biomass conversion is the development of catalysts that can selectively target a specific bond without reacting with other sensitive functional groups present in the substrate. The palladium catalysts formed from t-Bu-X-Phos precatalysts exhibit high functional group tolerance, a crucial attribute for the selective transformation of complex molecules derived from biomass. mdpi.com For example, the catalyst's proficiency in C–O and C–N bond formation could be harnessed to modify lignin-derived phenols or furan-based platform chemicals. scientificlabs.co.uk The development of catalytic routes to convert biomass platform molecules, such as 5-hydroxymethylfurfural (B1680220) (5-HMF) and furfural, into value-added chemicals and fuels is a major research focus. mdpi.com The robust nature and high efficiency of t-Bu-X-Phos-based systems suggest their potential utility in these transformations, although specific, optimized protocols are a subject for future research.
Prospects for Expanding Reaction Scope beyond Traditional Cross-Couplings
While t-Bu-X-Phos precatalysts are renowned for their efficacy in traditional palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, their utility extends into a much broader range of chemical transformations. sigmaaldrich.com Research has demonstrated their successful application in reactions that expand the synthetic toolkit available to organic chemists.
One area of expansion is in the formation of carbon-heteroatom bonds under novel conditions, such as the palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides. scientificlabs.co.uk Furthermore, these catalysts have proven effective in reactions that are mechanistically distinct from standard cross-couplings. Examples include:
α-Arylation: The t-Bu-X-Phos Pd G3 precatalyst facilitates the α-arylation of acetate (B1210297) esters, a key transformation for the synthesis of pharmaceutical intermediates. scientificlabs.co.uk
Cyanation: The synthesis of aryl nitriles from aryl chlorides can be achieved using the G3 precatalyst. scientificlabs.co.uk
Tsuji-Trost Substitution: The palladium-catalyzed Tsuji-Trost substitution and cross-coupling of benzylic fluorides have been successfully performed using the t-Bu-X-Phos ligand. scientificlabs.co.uk
Beyond palladium catalysis, the t-Bu-X-Phos ligand itself has shown versatility. It has been used to prepare a gold catalyst, [tBuXPhosAu(MeCN)]BAr4F, for the intermolecular [2+2] cycloaddition of terminal arylalkynes with substituted alkenes. scientificlabs.co.uk This demonstrates the ligand's ability to support other transition metals and promote reactions outside the domain of palladium, opening new avenues for catalytic discovery. The unique steric and electronic properties of t-Bu-X-Phos make it a powerful ligand for enabling challenging transformations that lie beyond the scope of traditional cross-coupling.
| Reaction Type | Catalyst/Ligand | Substrates | Significance |
|---|---|---|---|
| α-Arylation of Acetate Esters | t-Bu-X-Phos Pd G3 | Aryl halides and acetate esters | Forms C(sp2)–C(sp3) bonds at room temperature. scientificlabs.co.uk |
| Cyanation | t-Bu-X-Phos Pd G3 | 4-chloro-7-azaindole | Synthesis of aryl nitriles from aryl chlorides. scientificlabs.co.uk |
| Intermolecular [2+2] Cycloaddition | t-Bu-X-Phos (as ligand for Au) | Terminal arylalkynes and alkenes | Demonstrates ligand utility beyond palladium catalysis. |
| Tsuji-Trost Substitution | Pd catalyst with t-Bu-X-Phos ligand | Benzylic fluorides | Expands allylic substitution chemistry. scientificlabs.co.uk |
Catalyst Immobilization and Heterogenization Strategies
A major challenge for the industrial application of highly effective but costly homogeneous catalysts like the t-Bu-X-Phos precatalysts is their separation from the reaction products and subsequent recycling. Immobilization of the catalyst on a solid support (heterogenization) offers a viable solution to this problem, enabling easy separation through filtration and potential reuse, thereby improving process economics and sustainability.
Common strategies for the heterogenization of homogeneous catalysts include covalent attachment to polymer supports, grafting onto inorganic materials like silica (B1680970) or zeolites, or encapsulation within porous structures such as metal-organic frameworks (MOFs). While these general approaches are well-established, specific studies detailing the successful immobilization of t-Bu-X-Phos precatalysts are not yet widely reported in peer-reviewed literature. The steric bulk of the t-Bu-X-Phos ligand, which is crucial for its high catalytic activity, also presents a significant challenge for its attachment to solid supports without compromising its effectiveness. The development of robust methods to heterogenize t-Bu-X-Phos and related Buchwald-type precatalysts remains a critical area for future research. Success in this area would bridge the gap between laboratory-scale synthesis and large-scale industrial processes, significantly enhancing the economic and environmental viability of these powerful catalytic systems.
In-depth Studies on Catalyst Deactivation Pathways and Mitigation Strategies
Understanding the mechanisms by which a catalyst deactivates is paramount for optimizing reaction conditions, prolonging catalyst lifetime, and designing more robust next-generation catalysts. For palladium systems utilizing biaryl monophosphine ligands like t-Bu-X-Phos, several deactivation pathways have been identified through mechanistic studies.
One significant deactivation pathway involves the formation of stable, off-cycle palladium complexes. Research has led to the isolation and characterization of stable degradants of the palladium t-Bu-X-Phos system. researchgate.net These include a rare four-membered-ring palladacycle, formed from the activation of the upper aromatic ring of the ligand. researchgate.net Another identified deactivation product is a palladium allyl complex, which results from an unusual palladium-mediated dearomatization of the lower aromatic ring of the ligand. researchgate.net This dearomative rearrangement represents a unique pathway that can sequester the active palladium, rendering it catalytically inactive. mit.edu
Mitigation of these deactivation pathways primarily revolves around the rational design of the phosphine ligand. The stability of the catalytically active L-Pd(0) species is crucial, and ligand modifications can prevent the formation of dormant or decomposed species. For example, studies on related biaryl phosphine ligands have shown that adding or modifying substituents on the ligand backbone can sterically or electronically disfavor deactivation processes. mit.edu By strategically altering the ligand framework, it is possible to increase the stability of key catalytic intermediates and suppress pathways like palladacycle formation or dearomatization. These insights into deactivation mechanisms are crucial for the ongoing development of more stable and efficient precatalysts for challenging chemical transformations.
| Deactivation Pathway | Description | Mitigation Strategy |
|---|---|---|
| Palladacycle Formation | Intramolecular C-H activation of the ligand backbone forms a stable, inactive palladacycle. researchgate.net | Rational ligand design to introduce steric hindrance that prevents the required C-H activation. |
| Dearomatization Rearrangement | The lower arene ring of the ligand undergoes a migratory insertion, forming a stable, dearomatized Pd(II) allyl complex. researchgate.netmit.edu | Modification of the electronic properties of the ligand to disfavor the rearrangement equilibrium. |
| Ligand Displacement | Coordinating substrates or products can displace the phosphine ligand, leading to the formation of inactive Pd aggregates or dormant complexes. | Designing ligands with stronger binding affinity or steric profiles that protect the metal center. |
Compound Index
| Compound Name |
|---|
| 4-chloro-7-azaindole |
| 5-hydroxymethylfurfural (5-HMF) |
| Furfural |
| Palladium |
| Silica |
| t-Bu-X-Phos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) |
| t-Bu-X-Phos Pd G3 |
| Zeolites |
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of t-Bu-X-Phos precatalyst, and how should they be validated?
- Methodology : Focus on reaction stoichiometry, solvent selection (e.g., THF vs. toluene), temperature gradients, and inert atmosphere requirements. Validate via NMR (e.g., P NMR for ligand coordination) and mass spectrometry for molecular weight confirmation. Cross-reference purity metrics (e.g., HPLC >99%) with synthetic yields to identify trade-offs .
- Data Analysis : Tabulate reaction conditions vs. yield (Example: 80°C in toluene yields 92% vs. 60°C in THF yields 78%).
Q. How can researchers distinguish between precatalyst activation and degradation pathways under catalytic conditions?
- Approach : Use in situ UV/Vis spectroscopy to monitor absorbance changes (e.g., λ~400 nm for metal-ligand charge transfer) during activation. Compare kinetics under inert vs. oxidative atmospheres. Validate via quenching experiments followed by ESI-MS or XPS to identify intermediates .
- Contradiction Handling : If degradation products dominate, adjust ligand steric bulk or explore additives (e.g., silver salts for halide abstraction) .
Q. What are the best practices for designing reproducible catalytic cycles using this compound?
- Guidelines : Document substrate-to-catalyst ratios, solvent drying protocols, and glovebox O/HO levels. Include control experiments (e.g., catalyst-free runs) to confirm activity. Use standardized turnover frequency (TOF) calculations with error margins (±5%) .
Advanced Research Questions
Q. How can in situ spectroscopic techniques resolve ambiguities in the precatalyst’s active species during cross-coupling reactions?
- Advanced Methods : Pair operando X-ray absorption spectroscopy (XAS) with DFT simulations to track metal oxidation states (e.g., Pd vs. Pd). Use time-resolved Raman spectroscopy to detect transient intermediates (e.g., Pd-aryl species) .
- Case Study : A 2024 study linked Pd nanoparticle formation to catalytic deactivation, resolved via XAS edge shifts at 24,350 eV .
Q. What computational strategies improve the prediction of this compound performance in novel reaction systems?
- Data Integration : Apply machine learning (ML) to datasets combining ligand σ-donation parameters, solvent dielectric constants, and Hammett substituent constants. Validate with leave-one-out cross-validation (LOOCV) to avoid overfitting .
- Example : A 2023 ML model predicted t-Bu-X-Phos’s efficacy in C–N coupling with 89% accuracy using steric maps and Fukui indices .
Q. How do dynamic surface reconstructions of precatalysts under operando conditions impact catalytic selectivity?
- Experimental Design : Use electrochemical atomic force microscopy (EC-AFM) to correlate surface roughening with selectivity shifts (e.g., from 85% to 62% enantiomeric excess). Compare with surface Pourbaix diagrams to identify pH-dependent reconstruction pathways .
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in t-Bu-X-Phos-mediated reactions?
- Protocol : Perform parallel reactions with deuterated vs. protiated substrates (e.g., CDBr vs. CHBr). Calculate KIE = ; values >1 suggest rate-limiting oxidative addition. Validate via Eyring plots to assess entropy/enthalpy contributions .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
